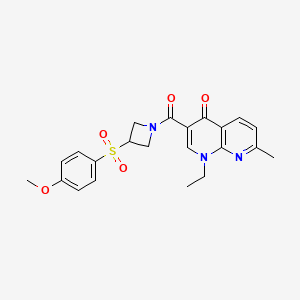
1-ethyl-3-(3-((4-methoxyphenyl)sulfonyl)azetidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidines, which is a part of the compound, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Reactions
Nucleotide Synthesis Enhancements : The use of protection groups in nucleotide synthesis is crucial for the development of oligodeoxyribonucleotides. For example, the (2-dansylethoxy)carbonyl group has been employed for protecting the amino functions of aglycone residues, indicating a methodology that could potentially be applicable for the synthesis of compounds with similar structural motifs to the compound (Wagner & Pfleiderer, 1997).
Solvatochromic Probes for Organic Liquids : Compounds with solvatochromic properties, such as those derived from bis(phenyl-ethynyl)-2-naphthyl with azetidine as an electron-donating unit, demonstrate exceptional capability to distinguish between structurally relevant organic liquids. This suggests that modifications of the core compound might yield new materials with potential applications in chemical sensing and environmental monitoring (Liu et al., 2016).
Azetidine-Based Amino Acid Derivatives : Research into aziridinyl anions for synthesizing enantiomerically pure α- and β-amino acid derivatives showcases the versatility of azetidine and related structures in creating biologically active molecules, which could lead to novel therapeutic agents or biochemical tools (Satoh & Fukuda, 2003).
Potential Therapeutic Applications
Antibacterial Agents : The synthesis and evaluation of 1,8-naphthyridine derivatives for antibacterial activity highlight the potential of such compounds in the development of new antibiotics. This suggests that structural analogs of the compound could be explored for their antimicrobial properties (Egawa et al., 1984).
Anticancer Agents : Studies on derivatives of naproxen, incorporating structures similar to the compound of interest, have shown promising anticancer activity. This indicates a potential pathway for developing anticancer therapeutics by exploring modifications of this compound (Han et al., 2018).
Eigenschaften
IUPAC Name |
1-ethyl-3-[3-(4-methoxyphenyl)sulfonylazetidine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-24-13-19(20(26)18-10-5-14(2)23-21(18)24)22(27)25-11-17(12-25)31(28,29)16-8-6-15(30-3)7-9-16/h5-10,13,17H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPYXMSWOCWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)
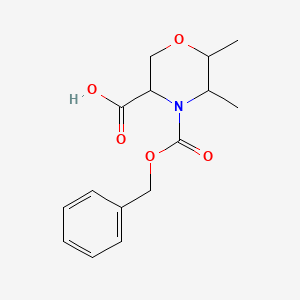
![2-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438637.png)
![7-METHYL-4H,5H-THIENO[2,3-C]PYRIDINE](/img/structure/B2438638.png)
![10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
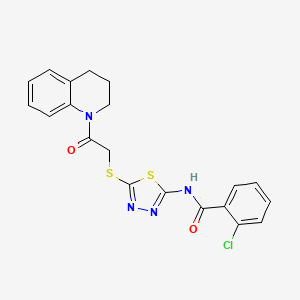
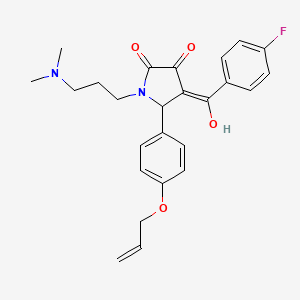
![3-(BENZENESULFONYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}PROPANAMIDE](/img/structure/B2438645.png)
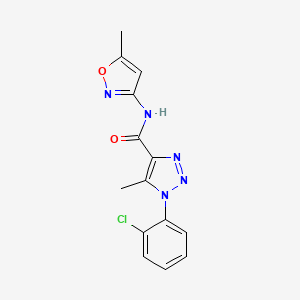
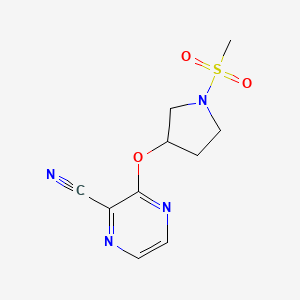
![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2438651.png)
